Episinfernal
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Overview
Description
Episinfernal is a synthetic compound that has been gaining attention in scientific research due to its potential therapeutic applications. It is a derivative of the natural compound, epinephrine, which plays a crucial role in the body's response to stress. The synthesis of Episinfernal involves the modification of the epinephrine molecule to enhance its pharmacological properties. In
Scientific Research Applications
Discovery of New Diterpenes
In a study on Sideritis sventenii, researchers isolated new diterpenes including the 7β-monoacetate of episinfernal. This discovery contributes to the broader understanding of diterpenic compounds in plant species, which can have various applications in scientific research, particularly in the field of natural product chemistry (Fraga et al., 1990).
Epistemological Insights
While not directly related to episinfernal, studies in the field of science and epistemology provide insights into the broader context of scientific research. For instance, the analysis of scientific research as a game-theoretic process offers a unique perspective on how scientific knowledge is constructed and validated, which can indirectly influence the research and development of compounds like episinfernal (Zamora Bonilla, 2006).
Methodological Considerations
Understanding the methodologies behind scientific research, such as the distinction between statistical and identification problems, can be crucial in the study and application of substances like episinfernal. Such methodological insights ensure that research findings are robust and reliable (Sobel & Manski, 1996).
Epistemology in Science Education
The research on students' understanding of the construction of scientific knowledge can indirectly relate to how future scientists might approach the study of compounds like episinfernal. Fostering a deeper understanding of scientific inquiry among students can lead to more innovative and effective research methodologies in the future (Carey et al., 1989).
properties
CAS RN |
107602-89-1 |
---|---|
Product Name |
Episinfernal |
Molecular Formula |
C21H32O3 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
2-[(1R,2S,4S,5S,9R,10S,13R)-2-hydroxy-5-(hydroxymethyl)-5,9-dimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadec-14-enyl]acetaldehyde |
InChI |
InChI=1S/C21H32O3/c1-19(13-23)7-3-8-20(2)16-5-4-14-11-21(16,12-15(14)6-9-22)18(24)10-17(19)20/h9,12,14,16-18,23-24H,3-8,10-11,13H2,1-2H3/t14-,16+,17-,18+,19-,20+,21-/m1/s1 |
InChI Key |
QIILVVQSUDKWRM-USNPJKINSA-N |
Isomeric SMILES |
C[C@@]1(CCC[C@@]2([C@@H]1C[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C4)CC=O)O)C)CO |
SMILES |
CC1(CCCC2(C1CC(C34C2CCC(C3)C(=C4)CC=O)O)C)CO |
Canonical SMILES |
CC1(CCCC2(C1CC(C34C2CCC(C3)C(=C4)CC=O)O)C)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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